MFCD00082965

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

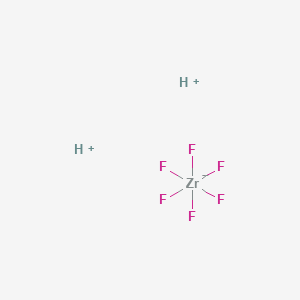

hexafluorozirconium(2-);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Zr/h6*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIGZHYPWYIZLM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].F[Zr-2](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hexafluorozirconic Acid: A Comprehensive Technical Examination of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorozirconic acid (H₂ZrF₆) is a significant inorganic compound with diverse industrial and research applications. This technical guide provides an in-depth analysis of its core chemical properties and structural features, tailored for professionals in research, scientific, and drug development fields. The information presented herein is a synthesis of data from various analytical studies, offering a comprehensive resource for understanding and utilizing this compound.

Chemical and Physical Properties

Hexafluorozirconic acid is typically encountered as a colorless aqueous solution.[1][2] Key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | H₂ZrF₆ | [1] |

| Molecular Weight | 207.22 g/mol | [1] |

| Appearance | Colorless to light green liquid | [1] |

| Boiling Point | 100 °C (for 45% aqueous solution) | [3] |

| Density | 1.512 g/mL at 25 °C (for 50% wt. solution) | [3] |

| Solubility | Miscible with water and acid-base solutions | [3] |

| pH | < 1 (for 45% aqueous solution at 20 °C) | [3] |

Structural Analysis

The structure of hexafluorozirconic acid in aqueous solution is characterized by the presence of the hexafluorozirconate anion, [ZrF₆]²⁻. This complex anion possesses an octahedral geometry, with the zirconium atom at the center coordinated to six fluoride ligands.

Vibrational Spectroscopy

The vibrational modes of the [ZrF₆]²⁻ anion have been investigated using Infrared (IR) and Raman spectroscopy. For an octahedral molecule of Oₕ symmetry, group theory predicts specific vibrational modes to be either Raman or IR active. The three Raman-active modes are designated as A₁g, E₉, and F₂₉, while the two IR-active modes are F₁ᵤ.[4]

Experimental Protocols

Synthesis of Hexafluorozirconic Acid

A common laboratory-scale synthesis of hexafluorozirconic acid involves the reaction of zirconium dioxide with hydrofluoric acid.[5]

Protocol:

-

A 20% suspension of zirconium dioxide (ZrO₂) powder in pure water is prepared.[5]

-

While stirring the suspension, 65% hydrofluoric acid (HF) is added dropwise.[5]

-

The reaction proceeds until a transparent solution of hexafluorozirconic acid (H₂ZrF₆) is obtained.[5]

Another method involves the reaction of sponge zirconium with hydrofluoric acid under controlled conditions.[6]

Protocol:

-

Sponge zirconium (99.8% purity) is cut into small pieces (e.g., 3mm x 3mm x 4mm).[6]

-

The zirconium pieces are added portion-wise to a 35% hydrofluoric acid solution with a liquid-to-solid ratio of 5 mL/g.[6]

-

The temperature is maintained below 35°C after each addition of zirconium.[6]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for studying fluoro-complexes. The chemical shift of the hexafluorozirconate anion is influenced by factors such as solvent and the presence of other ions. In aqueous solutions, rapid fluorine exchange can be observed.[7]

Experimental Considerations for ¹⁹F NMR:

-

Reference Compound: Trifluoroacetic acid is a common reference compound in ¹⁹F NMR spectroscopy.[5]

-

Chemical Shift Range: Inorganic fluorine compounds exhibit a wide chemical shift range, from approximately -450 to +450 ppm.[5]

-

Sample Preparation: Samples are typically prepared by dissolving the hexafluorozirconate salt in a suitable solvent, and spectra are recorded at various temperatures to study exchange processes.

Applications in Surface Treatment: Zirconium Conversion Coatings

Hexafluorozirconic acid is a key component in the formation of zirconium-based conversion coatings on various metals, including aluminum and steel.[8][9] These coatings enhance corrosion resistance and improve paint adhesion.[8][9]

The formation of the coating is a self-limiting reaction.[10] The process involves the reaction of the acid with the metal surface, leading to the deposition of a thin, non-porous, and uniform layer of a zirconium oxide/hydroxide complex.[10][11]

References

- 1. Fluorozirconic Acid (H2ZrF6) - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 2. ddfluor.com [ddfluor.com]

- 3. HEXAFLUOROZIRCONIC ACID (HFZA) - Ataman Kimya [atamanchemicals.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. youtube.com [youtube.com]

- 6. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Zirconium Tetrafluoride (MFCD00082965) from Zirconium Dioxide and Hydrofluoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Zirconium Tetrafluoride (ZrF₄), identified by the MDL number MFCD00082965. The primary focus is on the reaction of zirconium dioxide (ZrO₂) with hydrofluoric acid (HF), with additional details on alternative synthesis routes and purification methods. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and materials science. While direct applications in drug development are not prominent for this inorganic compound, its role in specialized materials and chemical processes is well-established.

Core Synthesis: Zirconium Dioxide and Hydrofluoric Acid

The most direct method for the synthesis of zirconium tetrafluoride involves the reaction of zirconium dioxide with hydrofluoric acid. This process is a straightforward hydrofluorination reaction.

Reaction: ZrO₂ + 4HF → ZrF₄ + 2H₂O[1]

Experimental Protocol:

A detailed experimental protocol for this specific reaction at a laboratory scale can be inferred from standard inorganic synthesis procedures and related literature.

-

Preparation: A reaction vessel, typically made of a material resistant to hydrofluoric acid such as Teflon or a suitable polymer, is charged with zirconium dioxide powder.

-

Reaction: Concentrated hydrofluoric acid is carefully added to the reaction vessel containing the zirconium dioxide. The reaction is typically carried out with stirring to ensure complete conversion. The stoichiometry of the reaction requires four equivalents of HF for each equivalent of ZrO₂. An excess of HF may be used to drive the reaction to completion.

-

Heating and Dehydration: The resulting mixture is heated to facilitate the reaction and to evaporate the water produced. The hydrates of zirconium tetrafluoride can be dehydrated by heating under a stream of hydrogen fluoride gas to yield anhydrous zirconium tetrafluoride[1][2].

-

Purification: The crude zirconium tetrafluoride can be purified by sublimation[1].

Alternative Synthesis Methodologies

Several other methods for the production of zirconium tetrafluoride have been developed, each with specific advantages depending on the desired purity and scale of production.

Reaction with Ammonium Bifluoride

A common alternative involves the reaction of zirconium dioxide with solid ammonium bifluoride.

Reaction Steps:

-

2ZrO₂ + 7(NH₄)HF₂ → 2(NH₄)₃ZrF₇ + 4H₂O + NH₃ (at 200 °C)[1]

-

(NH₄)₃ZrF₇ → ZrF₄ + 3HF + 3NH₃ (at 500 °C)[1]

Experimental Protocol (Batch Reactor):

A batch process for this reaction has been described using plasma-dissociated zircon (PDZ) and ammonium bifluoride[2].

-

A stoichiometric mixture of PDZ and ammonium bifluoride (total mass of ~400 g) is loaded into a batch reactor.

-

The system is continuously purged with nitrogen.

-

The reactor is heated to 150°C and held for 30 minutes.

-

The temperature is then increased to 280°C and held for 30 minutes.

-

Finally, the temperature is raised to 380°C and held for 30 minutes to complete the decomposition to zirconium tetrafluoride[2].

Fluorination with Elemental Fluorine

For high-purity applications, direct fluorination of zircon concentrates using elemental fluorine is a viable, albeit more hazardous, method.

Experimental Protocol:

-

Zircon concentrate is loaded into a nickel boat within a horizontal tubular reactor.

-

The reactor is heated to 300°C.

-

Gaseous fluorine, also pre-heated to 300°C, is passed over the zircon. The reaction is exothermic, leading to a temperature increase.

-

A 50% stoichiometric excess of fluorine is typically used to ensure complete conversion[3].

Purification: Sublimation

Sublimation is a critical step for obtaining high-purity zirconium tetrafluoride, as it effectively removes non-volatile impurities.

Experimental Protocol (Vacuum Sublimation):

-

Crude zirconium tetrafluoride is loaded into a sublimator, which is then placed in a shaft furnace.

-

The system is evacuated to a pressure of approximately 95 mm of mercury (12.7 kPa)[4].

-

The sublimator is heated slowly (e.g., 1°C/minute) to 850°C[4].

-

The purified zirconium tetrafluoride sublimes and is collected on a cooler surface.

-

This process can achieve a recovery of 94-98% of the available zirconium tetrafluoride[4].

Quantitative Data Summary

| Parameter | Value | Synthesis Method | Reference |

| Reaction Temperature | 200 °C | ZrO₂ with Ammonium Bifluoride (initial reaction) | [1] |

| Decomposition Temp. | 500 °C | Thermal decomposition of (NH₄)₃ZrF₇ | [1] |

| Reaction Temperature | 300 °C | Fluorination of Zircon with Elemental Fluorine | [3] |

| Sublimation Temp. | 850 °C | Vacuum Sublimation | [4] |

| Sublimation Pressure | 95 mm Hg (12.7 kPa) | Vacuum Sublimation | [4] |

| Yield (Sublimation) | 91% (overall from ZrO₂) | Not specified | [4] |

| Recovery (Sublimation) | 94-98% | Vacuum Sublimation | [4] |

Diagrams of Synthesis Workflows

Caption: Synthesis of ZrF₄ from ZrO₂ and HF.

Caption: Synthesis of ZrF₄ via the Ammonium Bifluoride route.

Properties and Applications of Zirconium Tetrafluoride

| Property | Value | Reference |

| Chemical Formula | ZrF₄ | [1] |

| Molar Mass | 167.21 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Density | 4.43 g/cm³ (20 °C) | [1] |

| Melting Point | 910 °C | [1] |

| Solubility in Water | 1.32 g/100mL (20 °C) | [1] |

The primary commercial application of zirconium tetrafluoride is as a component of ZBLAN fluoride glass[1]. It has also been utilized as a coolant in molten-salt reactors, such as the Aircraft Reactor Experiment and the Molten-Salt Reactor Experiment[1]. While the direct application of this inorganic fluoride in drug development is not documented, the synthesis of high-purity inorganic materials is crucial for various advanced technologies that may indirectly support the pharmaceutical industry, for instance, in the manufacturing of analytical instrumentation or specialized laboratory equipment.

References

- 1. Zirconium tetrafluoride - Wikipedia [en.wikipedia.org]

- 2. Manufacturing of anhydrous zirconium tetrafluoride in a batch reactor from plasma-dissociated zircon and ammonium bifluoride [scielo.org.za]

- 3. sibran.ru [sibran.ru]

- 4. EP0370480B1 - Process for the production of high purity zirconium tetrafluoride and other fluorides - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stability and Storage of Hexafluorozirconic Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

Hexafluorozirconic acid (H₂ZrF₆), a key inorganic compound, sees extensive use in various industrial and scientific applications, from metal surface treatment to the synthesis of advanced materials. For researchers, scientists, and professionals in drug development who may utilize zirconium-based compounds, a thorough understanding of the stability and proper storage of hexafluorozirconic acid solutions is paramount to ensure experimental reproducibility, safety, and the integrity of research outcomes. This technical guide provides a comprehensive overview of the factors influencing the stability of hexafluorozirconic acid solutions and outlines best practices for its storage.

Core Concepts of Stability

Hexafluorozirconic acid solutions are generally stable when stored under recommended conditions.[1][2] However, their stability can be influenced by several factors, primarily pH, temperature, and exposure to incompatible materials. The primary mode of degradation is through hydrolysis, a reaction with water that becomes more pronounced as the pH of the solution increases.[3]

In aqueous solutions, hexafluorozirconic acid exists in equilibrium with various zirconium fluoride species. At a low pH (typically below 1 for a 45% solution), the hexafluorozirconate anion ([ZrF₆]²⁻) is the predominant and most stable species.[4] As the pH rises, hydrolysis reactions are initiated, leading to the formation of zirconium oxyfluorides, hydroxides, and ultimately zirconium dioxide (ZrO₂).[5]

Chemical Stability and Decomposition

Under normal handling and storage conditions, hexafluorozirconic acid solutions are stable.[6] However, they are incompatible with strong acids, bases, and oxidizing agents.[1][2] Contact with these substances can lead to reactions that may compromise the solution's integrity and potentially create hazardous byproducts.

Thermal decomposition of hexafluorozirconic acid solutions, particularly in the event of a fire, will generate hazardous substances, including hydrogen fluoride (HF) and zirconium oxides.[1][6] It is crucial to avoid heating the solution, as there is a risk of explosion if heated under confinement.[6]

Recommended Storage Conditions

To maintain the long-term stability and quality of hexafluorozirconic acid solutions, adherence to proper storage protocols is essential.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry, well-ventilated area.[6] | To minimize the rate of potential degradation reactions. |

| Container | Tightly closed, corrosion-resistant containers.[6] | To prevent contamination and evaporation. |

| Container Material | Lined metal cans, plastic pails, or polyliner drums.[7] | To avoid reaction with the container material. |

| Incompatible Materials | Store away from strong acids, bases, oxidizing agents, and metals.[1][2] | To prevent hazardous chemical reactions. |

| Light Exposure | Store in a dark place.[8] | To prevent potential light-induced degradation. |

| Handling | Always wear appropriate Personal Protective Equipment (PPE).[9] | To ensure personnel safety from the corrosive nature of the acid. |

Material Compatibility

The corrosive nature of hexafluorozirconic acid necessitates careful selection of storage and handling materials.

Material Compatibility Summary:

| Material | Compatibility | Notes |

| Glass | Not Recommended | Attacked by the solution, especially over time.[6][10] |

| Metals (general) | Not Recommended | Corrosive to most metals, reaction can release explosive hydrogen gas.[1][10] |

| Aluminum | Not Recommended | Highly reactive with hexafluorozirconic acid. |

| Galvanized Steel | Not Recommended | Reacts with the zinc coating. |

| Plastics (e.g., HDPE, PP) | Recommended | Generally resistant to corrosion by the acid. |

| Lined Metal | Recommended | The lining provides a protective barrier.[7] |

Experimental Protocols

While specific, standardized protocols for the stability testing of hexafluorozirconic acid solutions are not widely published, a general approach can be adapted from established guidelines for chemical stability studies, such as those from the FDA or WHO for pharmaceutical products.[11] The following outlines a conceptual experimental protocol for assessing the stability of a hexafluorozirconic acid solution.

Protocol: Long-Term Stability Assessment of Hexafluorozirconic Acid Solution

1. Objective: To evaluate the stability of a hexafluorozirconic acid solution over a defined period under specified storage conditions.

2. Materials and Equipment:

- Hexafluorozirconic acid solution of known concentration.

- Appropriate storage containers (e.g., HDPE bottles).

- Environmental chamber or oven for temperature control.

- pH meter.

- Analytical instrumentation for quantification (e.g., Ion Chromatography for fluoride, ICP-OES for zirconium).

- Personal Protective Equipment (PPE).

3. Procedure:

- Initial Characterization (Time = 0):

- Visually inspect the solution for any precipitation or color change.

- Measure and record the pH of the solution.

- Accurately determine the concentration of hexafluorozirconic acid (or total fluoride and zirconium content) using a validated analytical method.

- Sample Storage:

- Aliquot the solution into multiple sealed containers.

- Place the containers in an environmental chamber set to the desired storage temperature (e.g., 25°C, 40°C).

- Periodic Testing:

- At predetermined time points (e.g., 1, 3, 6, 12 months), remove a container from the chamber.

- Allow the container to equilibrate to room temperature.

- Repeat the characterization steps outlined in 3.1.

- Data Analysis:

- Compare the results at each time point to the initial data.

- Assess any changes in appearance, pH, and concentration.

- If significant degradation is observed, further analysis to identify degradation products may be necessary.

4. Acceptance Criteria:

- Define the acceptable limits for changes in concentration, pH, and appearance based on the intended use of the solution.

Visualizing Stability Concepts

The following diagrams illustrate key concepts related to the stability of hexafluorozirconic acid solutions.

Caption: Chemical equilibrium of hexafluorozirconic acid in an aqueous solution.

Caption: Decision tree for the proper storage of hexafluorozirconic acid solution.

References

- 1. Influence of concentration and pH of hexafluorozirconic acid on corrosion resistance of anodized AA7075-T6 [inis.iaea.org]

- 2. HEXAFLUOROZIRCONIC ACID 45 % - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. MFCD00082965 | 12021-95-3 | Benchchem [benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. preprints.org [preprints.org]

- 10. scribd.com [scribd.com]

- 11. fda.gov [fda.gov]

The Inner Workings of Hexafluorozirconic Acid in Surface Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexafluorozirconic acid (H₂ZrF₆) has emerged as a cornerstone in modern metal surface treatment, offering an environmentally friendlier and high-performance alternative to traditional chromate and phosphate conversion coatings. This guide delves into the intricate mechanisms of action of hexafluorozirconic acid, providing a comprehensive overview of its application on various metal substrates, quantitative performance data, and detailed experimental protocols.

The Core Mechanism: An Electrochemical Ballet

The formation of a zirconium-based conversion coating is fundamentally an electrochemical process that occurs when a metal substrate is immersed in a dilute solution of hexafluorozirconic acid.[1] The process is driven by a pH gradient that develops at the metal-solution interface.[1]

Initially, the acidic nature of the hexafluorozirconic acid bath leads to the pickling of the metal surface, dissolving the native oxide layer. This is accompanied by cathodic reactions, primarily the reduction of hydrogen ions and dissolved oxygen, which consumes protons and causes a localized increase in pH at the interface.[1] This shift in pH is the critical trigger for the subsequent deposition of the zirconium conversion coating.

The overall mechanism can be broken down into the following key stages:

-

Activation of the Metal Surface: The acidic solution removes the natural oxide layer, exposing the bare metal.

-

Cathodic Reactions and pH Increase: The consumption of H+ ions at the cathodic sites on the metal surface leads to a localized increase in pH.

-

Hydrolysis and Precipitation: The rise in pH destabilizes the hexafluorozirconate anions ([ZrF₆]²⁻), causing them to hydrolyze and precipitate as a thin, adherent film of zirconium oxide (ZrO₂) or hydrated zirconium oxide on the substrate.[1]

-

Coating Growth: The zirconium oxide layer continues to grow to a self-limiting thickness, typically in the nanometer range, forming a non-porous and uniform barrier.[2]

Substrate-Specific Interactions: A Tale of Three Metals

The precise chemical reactions and coating morphology are highly dependent on the metal substrate being treated.

Aluminum and its Alloys

On aluminum surfaces, the hexafluorozirconic acid treatment results in the formation of a zirconium oxide layer. The fluoride ions in the solution play a crucial role in attacking the passive aluminum oxide layer, allowing the zirconate ions to react directly with the aluminum surface.[1] Intermetallic particles present in aluminum alloys can act as preferential sites for the precipitation of the zirconium coating.[1]

The primary reactions can be summarized as:

-

Anodic Dissolution: Al → Al³⁺ + 3e⁻

-

Cathodic Reactions: 2H⁺ + 2e⁻ → H₂ and O₂ + 4H⁺ + 4e⁻ → 2H₂O

-

Hydrolysis and Deposition: [ZrF₆]²⁻ + 2H₂O → ZrO₂ + 6F⁻ + 4H⁺

Steel

For steel substrates, the process begins with the dissolution of iron at anodic sites.[1] The subsequent increase in local pH leads to the precipitation of zirconium oxide, forming a conversion coating that enhances corrosion resistance and paint adhesion.[3]

The key reactions on a steel surface are:

-

Anodic Dissolution: Fe → Fe²⁺ + 2e⁻

-

Cathodic Reactions: 2H⁺ + 2e⁻ → H₂ and O₂ + 4H⁺ + 4e⁻ → 2H₂O

-

Hydrolysis and Deposition: [ZrF₆]²⁻ + 2H₂O → ZrO₂ + 6F⁻ + 4H⁺

Zinc and Galvanized Steel

On zinc-coated steel, the hexafluorozirconic acid solution reacts with the zinc surface in a similar fashion. The dissolution of zinc at anodic sites is followed by the pH-driven precipitation of a zirconium oxide layer.[1]

The reactions involved are:

-

Anodic Dissolution: Zn → Zn²⁺ + 2e⁻

-

Cathodic Reactions: 2H⁺ + 2e⁻ → H₂ and O₂ + 4H⁺ + 4e⁻ → 2H₂O

-

Hydrolysis and Deposition: [ZrF₆]²⁻ + 2H₂O → ZrO₂ + 6F⁻ + 4H⁺

Quantitative Data Presentation

The performance of zirconium-based conversion coatings can be quantified through various metrics, including coating weight, corrosion resistance, and adhesion strength. The following tables summarize typical data obtained from experimental studies.

| Substrate | Coating Weight (mg/m²) | Measurement Method | Reference |

| Cold Rolled Steel | 10 - 50 | X-ray Fluorescence (XRF) | [4] |

| Hot Dip Galvanized Steel | 20 - 70 | X-ray Fluorescence (XRF) | [4] |

| Aluminum Alloy | 15 - 60 | X-ray Fluorescence (XRF) | [4][5] |

Table 1: Typical Coating Weights of Zirconium-Based Conversion Coatings.

| Substrate | Test Method | Exposure Time | Observations | Reference |

| Aluminum Alloy (AA7075-T6) | Salt Spray (0.5 M NaCl) | 500 hours | High degree of protection | [6] |

| Cold Rolled Steel | Salt Spray | 1000 hours | Enhanced corrosion resistance | [7] |

| Galvanized Steel | Humidity Chamber | 336 hours | Behavior similar to chromate coatings | [8] |

Table 2: Corrosion Resistance Performance of Zirconium-Based Conversion Coatings.

| Substrate | Test Method | Adhesion Strength | Reference |

| Mild Steel | Pull-off Test | Increased adhesion compared to phosphate layers | [9][10] |

| Galvanized Steel | Water-storage Test (1008 h) | Good paint adhesion | [11][12] |

Table 3: Adhesion Performance of Zirconium-Based Conversion Coatings.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in this field. The following sections outline key experimental protocols for the application and characterization of zirconium-based conversion coatings.

Application of Zirconium Conversion Coating

This protocol describes a typical immersion process for applying a zirconium-based conversion coating.

Materials:

-

Hexafluorozirconic acid (H₂ZrF₆) solution (concentration and pH adjusted based on substrate and desired coating properties)

-

Metal substrate (e.g., aluminum alloy, cold-rolled steel, galvanized steel)

-

Alkaline degreaser

-

Deoxidizer (for aluminum alloys)

-

Deionized water

Procedure:

-

Alkaline Cleaning: Immerse the metal substrate in an alkaline degreaser solution for 5-10 minutes at a specified temperature to remove organic contaminants.

-

Rinsing: Rinse the substrate thoroughly with deionized water.

-

Deoxidation (for Aluminum): For aluminum alloys, immerse the substrate in a deoxidizing solution to remove the native oxide layer.

-

Rinsing: Rinse the substrate again with deionized water.

-

Conversion Coating: Immerse the cleaned and rinsed substrate in the hexafluorozirconic acid bath for a predetermined duration (typically 30 seconds to 5 minutes) at ambient or slightly elevated temperature.[13]

-

Final Rinse: Rinse the coated substrate with deionized water.

-

Drying: Dry the coated substrate using a stream of warm air.

Characterization Techniques

A suite of analytical techniques is employed to characterize the properties of the resulting conversion coatings.

-

Coating Weight Determination (X-ray Fluorescence - XRF):

-

Principle: XRF measures the intensity of the characteristic X-rays emitted from the zirconium in the coating when excited by a primary X-ray source. The intensity is proportional to the coating weight.

-

Procedure:

-

Calibrate the XRF spectrometer using standards of known zirconium coating weight on the same substrate.

-

Place the coated sample in the XRF instrument.

-

Measure the intensity of the zirconium Kα or Lα line.

-

Calculate the coating weight in mg/m² by comparing the measured intensity to the calibration curve.[14][15]

-

-

-

Corrosion Resistance (Salt Spray Test):

-

Principle: This accelerated corrosion test exposes the coated samples to a salt fog to evaluate their corrosion resistance.

-

Procedure:

-

Scribe a cross-hatch pattern on the coated samples.

-

Place the samples in a salt spray chamber according to ASTM B117 standard.

-

Periodically inspect the samples for signs of corrosion, such as blistering, creepage from the scribe, and red rust (for steel).

-

Record the number of hours until failure or the extent of corrosion after a specified duration.[6]

-

-

-

Adhesion Testing (Pull-Off Test):

-

Principle: This test measures the force required to pull a specified diameter of coating away from the substrate.

-

Procedure:

-

Apply a paint or adhesive to the coated surface.

-

Adhere a loading fixture (dolly) to the surface.

-

After curing, use a pull-off adhesion tester to apply a perpendicular force to the dolly until it detaches.

-

The force at which the coating detaches is recorded as the adhesion strength.[10]

-

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Principle: EIS is a non-destructive technique that provides information about the corrosion resistance and barrier properties of the coating. It measures the impedance of the coated metal in an electrolyte over a range of frequencies.

-

Procedure:

-

Immerse the coated sample in a corrosive electrolyte (e.g., 3.5% NaCl solution).

-

Use a three-electrode setup with the coated sample as the working electrode, a reference electrode, and a counter electrode.

-

Apply a small amplitude AC potential at different frequencies and measure the resulting current.

-

Analyze the impedance data using Nyquist and Bode plots to determine properties like polarization resistance, which is inversely proportional to the corrosion rate.[16][17]

-

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Electrochemical mechanism of zirconium conversion coating formation.

Caption: A typical experimental workflow for surface treatment.

References

- 1. MFCD00082965 | 12021-95-3 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. surface-free-energy-characterization-and-adhesion-performance-of-mild-steel-treated-based-on-zirconium-conversion-coating-a-comparative-study - Ask this paper | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Paint adhesion on titanium and zirconium oxide conversion coated galvanised steel - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D5LF00011D [pubs.rsc.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. infinitalab.com [infinitalab.com]

- 15. img.antpedia.com [img.antpedia.com]

- 16. scielo.br [scielo.br]

- 17. "Electrochemical Impedance Spectroscopy of Zirconium Oxidation for In-S" by Michael Andrew Reynolds [scholarworks.boisestate.edu]

An In-depth Technical Guide to the Physical Properties of 50 wt. % Hexafluorozirconic Acid Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of a 50 wt. % hexafluorozirconic acid (H₂ZrF₆) solution. The information is compiled from various technical and safety data sheets to ensure accuracy and relevance for scientific and industrial applications.

Core Physical and Chemical Data

Hexafluorozirconic acid in a 50% aqueous solution is a significant material used in metal surface treatment, catalyst preparation, and the synthesis of specialized materials. Understanding its physical properties is crucial for safe handling, application, and process design.

| Property | Value | Source(s) |

| Concentration | 50 wt. % in H₂O | [1] |

| Chemical Formula | H₂ZrF₆ | [2] |

| Molecular Weight | 207.23 g/mol | [1][2] |

| CAS Number | 12021-95-3 | [1][2] |

| Appearance | Clear, colorless to light green oily liquid | [2][3] |

| Density | 1.512 g/mL at 25 °C | [3] |

| 1.45 – 1.55 g/cc | [2] | |

| 1.55 g/cm³ at 20 °C | [4][5] | |

| Boiling Point | 100 °C (at 1,013 hPa) | [2][4][5][6] |

| pH | < 1.0 (at 20 °C) | [4][5] |

| < 2 | [2] | |

| Solubility | Highly soluble in water; miscible with acid-base solutions | [2][6][7][8] |

| Odor | Slightly irritating acidic odor; Stinging, Irritating, Strong | [2][4][5] |

| Flash Point | Not applicable | [1] |

Experimental Protocols

While the provided search results do not contain detailed, step-by-step experimental protocols for the determination of each physical property, these values are typically measured using standardized analytical methods. The following outlines the general principles behind these measurements:

-

Density: The density of the solution is commonly determined using a hydrometer or a digital density meter (densitometer). The instrument measures the specific gravity or the mass per unit volume of the liquid, typically at a specified temperature like 20°C or 25°C.

-

Boiling Point: The boiling point is determined by heating the liquid and measuring the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For solutions, this is often measured at standard atmospheric pressure (1,013 hPa).

-

pH: The pH value, indicating the acidity of the solution, is measured using a calibrated pH meter. An electrode is submerged in the solution, which measures the hydrogen ion activity. Given its highly acidic nature, the solution may require appropriate handling and dilution for accurate measurement, though the reported values are for the concentrated solution.

-

Concentration (wt. %): The weight percentage is typically determined through titration. A known mass of the solution is titrated with a standardized base (e.g., sodium hydroxide) to a neutralization endpoint, often indicated by a colorimetric indicator or a pH meter. This allows for the calculation of the acid concentration.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the central chemical solution and its key physical characteristics.

Figure 1: Core physical properties of the 50 wt. % H₂ZrF₆ solution.

Safety and Handling

Hexafluorozirconic acid solution is classified as corrosive and toxic.[6] It can cause severe skin burns and eye damage.[9] Due to its high acidity and the presence of fluoride ions, appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and protective clothing, must be worn during handling. The solution is incompatible with strong oxidizing agents and strong acids, and it attacks glass and silicate-containing materials.[5] Contact with metals can release flammable hydrogen gas.[5] All handling should be performed in a well-ventilated area or under a fume hood.

References

- 1. Hexafluorozirconic acid 50wt. H2O 12021-95-3 [sigmaaldrich.com]

- 2. fluorides.in [fluorides.in]

- 3. Hexafluorozirconic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Home | Solstice Advanced Materials [solstice.com]

- 5. Home | Solstice Advanced Materials [solstice.com]

- 6. 12021-95-3 CAS MSDS (Hexafluorozirconic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Hexafluorozirconic acid | 12021-95-3 [chemicalbook.com]

- 8. HEXAFLUOROZIRCONIC ACID 45 % - Ataman Kimya [atamanchemicals.com]

- 9. cpachem.com [cpachem.com]

Hexafluorozirconic Acid (CAS 12021-95-3): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorozirconic acid (H₂ZrF₆), with CAS number 12021-95-3, is a highly reactive inorganic compound with a significant and expanding role in various scientific and industrial research applications.[1] This technical guide provides an in-depth overview of its core applications, focusing on metal surface treatment, catalysis, and the manufacturing of advanced materials such as glass and ceramics. The document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key processes to aid researchers and professionals in the field.

Core Research Applications

The primary research applications of hexafluorozirconic acid can be categorized into three main areas:

-

Metal Surface Treatment: Utilized as a conversion coating agent to enhance corrosion resistance and paint adhesion, particularly on steel and aluminum alloys.[2]

-

Catalysis: Serves as a precursor in the synthesis of zirconium-based catalysts, primarily zirconium dioxide (ZrO₂), which are employed in various organic transformations.

-

Glass and Ceramics Manufacturing: Used in the production of specialty optical glasses and durable ceramic materials, including dental ceramics.[1]

Metal Surface Treatment: Conversion Coatings

One of the most prominent applications of hexafluorozirconic acid is in the formation of nano-ceramic conversion coatings on metal surfaces. These coatings provide a cost-effective and environmentally friendlier alternative to traditional chromate and phosphate treatments.[3] The process involves the deposition of a thin, adherent layer of zirconium oxide on the metal substrate, which acts as a barrier to corrosive elements and improves the adhesion of subsequent organic coatings.

Quantitative Performance Data

The effectiveness of hexafluorozirconic acid-based conversion coatings is typically evaluated through electrochemical impedance spectroscopy (EIS) and standard corrosion tests. The following tables summarize key performance metrics from cited research.

Table 1: Optimal Conditions for Zr-Based Conversion Coating on Cold Rolled Steel

| Parameter | Optimal Range | Reference |

| Solution Temperature | 20–30 °C | [4] |

| Immersion Time | 60–120 s | [4] |

| Solution pH | 4.0–4.5 | [4] |

| H₂ZrF₆ Concentration | 4% vol. | [4] |

Table 2: Corrosion Resistance of Anodized AA7075-T6 Aluminum Alloy with and without H₂ZrF₆ Sealing

| Treatment Condition | Impedance Modulus at 10 Hz (after 1h immersion in 0.5 M NaCl) | Reference |

| Unsealed | ~ 1 x 10⁵ Ω·cm² | [2] |

| Boiling Water Sealed | ~ 5 x 10⁵ Ω·cm² | [2] |

| 1% H₂ZrF₆, pH 3.0-3.5 | ~ 1 x 10⁶ Ω·cm² | [2] |

Experimental Protocols

This protocol describes a two-step process involving anodizing followed by a conversion coating with hexafluorozirconic acid.[2]

Materials:

-

AA7075-T6 aluminum alloy plates

-

Hexafluorozirconic acid (50 wt. % in H₂O)

-

Sodium hydroxide (NaOH) solution (40 g/L)

-

Deionized water

-

Tartaric-Sulfuric Acid (TSA) bath for anodizing

Procedure:

-

Anodizing: Anodize the AA7075-T6 aluminum alloy plates in a Tartaric-Sulfuric Acid (TSA) bath.

-

Preparation of H₂ZrF₆ Solution:

-

Prepare solutions of 0.1 wt. %, 0.5 wt. %, and 1 wt. % hexafluorozirconic acid in deionized water.

-

For the 1 wt. % solution, adjust the pH to 2.5, 3.0, 3.5, and 4.0 using the 40 g/L NaOH solution. For the other concentrations, maintain a pH of 3.5.

-

-

Immersion:

-

Immerse the anodized aluminum plates in the prepared H₂ZrF₆ solution for 2 minutes at room temperature.

-

Utilize a dip-coating apparatus with an immersion and removal rate of 420 mm/min.

-

-

Drying: Air-dry the coated samples.

This protocol outlines the procedure for applying a hexafluorozirconic acid-based conversion coating on cold rolled steel.[5]

Materials:

-

Cold rolled steel (CRS) panels

-

Dilute hexafluorozirconic acid solution

-

Ammonium bicarbonate solution (5-15%) for pH adjustment

-

Deionized water

Procedure:

-

Cleaning: Thoroughly clean the CRS panels.

-

Rinsing: Rinse the cleaned panels with deionized water.

-

Immersion Treatment:

-

Immerse the CRS panels in a dilute hexafluorozirconic acid solution with a pH of 4.5-5.0 (adjusted with ammonium bicarbonate solution).

-

Maintain the bath temperature at 30-35°C.

-

The immersion time is 60 seconds.

-

-

Final Rinse: Rinse the treated panels with deionized water.

-

Drying: Air-dry the panels and store them in a desiccator.

Workflow Visualization

References

An In-depth Technical Guide to the Reactivity of Hexafluorozirconic Acid with Metals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexafluorozirconic acid (H₂ZrF₆) is a strong inorganic acid with significant applications in metal surface treatment, catalysis, and electronics manufacturing.[1] Its high reactivity and corrosive nature necessitate a thorough understanding of its interactions with various metals.[1][2] This guide provides a detailed overview of the reactivity of hexafluorozirconic acid with common industrial and laboratory metals, including aluminum, steel, stainless steel, titanium, copper, and zinc. It summarizes available data on reactivity, details experimental protocols for assessment, and visualizes key workflows. While hexafluorozirconic acid is often employed to form protective conversion coatings that enhance corrosion resistance, its inherent corrosivity towards untreated metals is a critical consideration for safe handling, storage, and application.

General Reactivity and Mechanisms

Hexafluorozirconic acid is known to be corrosive to most metals.[2] The primary reaction mechanism involves an acidic attack that can be accompanied by the formation of metal fluorides and, in the case of active metals, the evolution of hydrogen gas.[2] A key application of this reactivity is in the formation of zirconium-based conversion coatings. This process involves the dissolution of the metal surface at micro-cathodic sites, leading to a local increase in pH. This pH shift causes the hydrolysis of the hexafluorozirconate anion (ZrF₆²⁻) and the precipitation of a thin, adherent layer of zirconium oxide (ZrO₂) or hydrated zirconium oxide on the metal surface. This layer passivates the metal and provides enhanced corrosion resistance and paint adhesion.

Reactivity with Specific Metals

Aluminum

Hexafluorozirconic acid exhibits high effectiveness on aluminum and its alloys. It is extensively used as a pretreatment to form a protective nano-ceramic conversion film, which serves as an alternative to traditional chromate coatings. The reaction leads to the formation of a zirconium oxide layer on the aluminum surface. Studies on anodized AA7075-T6 aluminum alloy have shown that treatment with a 1% wt. hexafluorozirconic acid solution at a pH of 3 to 3.5 provides significant corrosion resistance when subsequently exposed to a saline environment.

Steel and Stainless Steel

Hexafluorozirconic acid is used for the surface pretreatment of steel to enhance corrosion resistance. The treatment forms a zirconium oxide-based conversion coating. The reaction involves the initial pickling of the steel surface by the acid, followed by the deposition of the zirconium oxide layer. While this coating improves the long-term corrosion performance of the steel, direct, prolonged contact of untreated steel with the acid can lead to significant corrosion. The presence of fluoride ions can be particularly aggressive towards the passive layer of stainless steels, potentially leading to pitting corrosion.

Titanium

Titanium is generally known for its excellent corrosion resistance due to a stable passive oxide layer. However, it is susceptible to attack by hydrofluoric acid and other fluoride-containing acidic solutions.[3] Hexafluorozirconic acid, containing fluoride ions in an acidic environment, is expected to be corrosive to titanium. The fluoride ions can break down the protective titanium dioxide (TiO₂) layer, leading to corrosion.

Copper

Information regarding the direct reactivity of copper with hexafluorozirconic acid is limited in publicly available literature. However, copper salts are sometimes used as additives in hexafluorozirconic acid treatment baths for other metals, suggesting some degree of interaction. General principles of acid reactivity suggest that copper, being a less reactive metal, would corrode at a slower rate than more active metals like aluminum or zinc.

Zinc

Hexafluorozirconic acid is used for the treatment of galvanized (zinc-coated) steel.[4] The acid reacts with the zinc surface to form a zirconium-based conversion coating, which improves corrosion resistance and paint adhesion.[4] As with other active metals, the direct reaction of zinc with hexafluorozirconic acid is expected to produce hydrogen gas and zinc salts.

Quantitative Reactivity Data

Quantitative data on the direct corrosion rates of metals immersed in hexafluorozirconic acid is scarce in the available literature. Most studies focus on the corrosion resistance of the subsequently formed conversion coatings in other corrosive media. The following table summarizes the available qualitative and semi-quantitative information.

| Metal | H₂ZrF₆ Concentration | Temperature (°C) | Observed Reactivity | By-products | Corrosion Rate |

| Aluminum | 0.1% - 1% wt. | Room Temperature | Formation of a protective zirconium oxide conversion coating. | Aluminum fluorides, Zirconium oxide | Data not available |

| Steel | Dilute solutions | 20 - 40 | Formation of a protective zirconium oxide conversion coating. | Iron fluorides, Zirconium oxide, Hydrogen gas | Data not available |

| Stainless Steel | Not specified | Not specified | Potential for pitting corrosion due to fluoride ions. | Metal fluorides, Zirconium oxide | Data not available |

| Titanium | Not specified | Not specified | Susceptible to corrosion due to breakdown of passive layer by fluoride ions. | Titanium fluorides, Zirconium oxide | Data not available |

| Copper | Not specified | Not specified | Limited data available; expected to be less reactive than Al or Zn. | Copper hexafluorozirconate | Data not available |

| Zinc | 1.6 - 4.8 g/L | 20 - 40 | Formation of a zirconium-based conversion coating on galvanized steel.[4] | Zinc fluoride, Zirconium oxide, Hydrogen gas | Data not available |

Note: The lack of specific corrosion rate data highlights a gap in the publicly available research and underscores the need for direct experimental evaluation for applications involving prolonged contact.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the reactivity of hexafluorozirconic acid with metals.

Weight Loss Method (Gravimetric Analysis)

Objective: To determine the average corrosion rate of a metal in hexafluorozirconic acid over a specified period.

Methodology:

-

Specimen Preparation:

-

Cut metal coupons to a standard size (e.g., 50 mm x 25 mm x 2 mm).

-

Drill a small hole near the top edge for suspension.

-

Polish the coupons with progressively finer grades of abrasive paper (e.g., up to 600 grit) to achieve a uniform surface finish.

-

Degrease the specimens by sonicating in acetone or ethanol, followed by rinsing with deionized water and drying.

-

Accurately weigh each specimen to at least four decimal places (W₁).

-

-

Immersion:

-

Suspend each specimen in a beaker containing a known concentration and volume of hexafluorozirconic acid solution using a non-metallic hook or thread.

-

Ensure the specimen is fully immersed and not in contact with the beaker walls or bottom.

-

Cover the beaker to minimize evaporation and contamination.

-

Maintain a constant temperature using a water bath or incubator.

-

-

Post-Immersion:

-

After the designated immersion time (e.g., 24, 48, 96 hours), carefully remove the specimens from the acid solution.

-

Clean the specimens according to a standard procedure (e.g., ASTM G1) to remove corrosion products without removing the underlying metal. This may involve gentle brushing with a soft-bristled brush and immersion in a specific cleaning solution (e.g., a solution of chromic acid and phosphoric acid for removing iron oxides).

-

Rinse the cleaned specimens with deionized water and then acetone, and dry thoroughly.

-

Reweigh the specimens to obtain the final weight (W₂).

-

-

Corrosion Rate Calculation:

-

Calculate the weight loss (ΔW = W₁ - W₂).

-

Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (k * ΔW) / (A * T * D) where:

-

k = constant (8.76 x 10⁴ for mm/y)

-

ΔW = weight loss in grams

-

A = surface area of the specimen in cm²

-

T = immersion time in hours

-

D = density of the metal in g/cm³

-

-

Electrochemical Methods

Objective: To investigate the instantaneous corrosion rate and mechanism of a metal in hexafluorozirconic acid.

Methodology:

-

Electrochemical Cell Setup:

-

Use a standard three-electrode electrochemical cell.

-

The working electrode is the metal specimen to be tested, with a defined surface area exposed to the electrolyte.

-

The reference electrode is a standard electrode such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

-

The counter electrode is an inert material with a large surface area, such as platinum or graphite.

-

The electrolyte is the hexafluorozirconic acid solution of the desired concentration.

-

-

Potentiodynamic Polarization:

-

Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

-

Scan the potential at a slow, constant rate (e.g., 0.167 mV/s) from a potential cathodic to the OCP to a potential anodic to the OCP.

-

Record the resulting current density as a function of the applied potential.

-

Plot the data as a Tafel plot (log of current density vs. potential).

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic branches of the curve to their intersection.

-

Calculate the corrosion rate from the icorr using Faraday's Law.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

-

Measure the impedance of the system as a function of frequency.

-

Analyze the data using Nyquist and Bode plots.

-

Model the data with an equivalent electrical circuit to determine parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate.

-

Mandatory Visualizations

Caption: Experimental workflow for assessing metal reactivity.

Caption: Generalized reaction pathway of metals in H₂ZrF₆.

Conclusion

Hexafluorozirconic acid is a highly reactive compound that exhibits significant corrosivity towards a range of metals. Its primary industrial application in this context is for the controlled formation of protective zirconium oxide conversion coatings, which enhance the long-term corrosion resistance of metals like aluminum, steel, and zinc. However, direct, uncontrolled exposure of these metals to hexafluorozirconic acid can lead to significant material degradation. A notable gap exists in the publicly available literature regarding quantitative corrosion rates for direct immersion. Therefore, for applications where prolonged contact is a possibility, it is imperative that specific experimental evaluations, such as those outlined in this guide, are conducted to ensure material compatibility and process safety.

References

An In-depth Technical Guide to the Decomposition Products and Hazards of Hexafluorozirconic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of hexafluorozirconic acid (H₂ZrF₆), its resulting products, and the associated hazards. The information is intended for professionals in research and development who handle or are investigating the properties of this compound.

Introduction to Hexafluorozirconic Acid

Hexafluorozirconic acid is a strong acid that exists as a colorless liquid, typically in an aqueous solution (e.g., 45% by weight). It is a corrosive substance with applications in metal surface treatment, ceramics, and as a chemical intermediate. Understanding its thermal stability and decomposition pathway is critical for safe handling, storage, and for predicting its behavior in various chemical processes.

Thermal Decomposition of Hexafluorozirconic Acid

Under ambient conditions, hexafluorozirconic acid is stable. However, upon heating, it undergoes thermal decomposition. The primary hazardous decomposition products generated during this process are hydrogen fluoride (HF) and zirconium oxides (ZrOₓ).

Hypothetical Decomposition Pathway

The decomposition likely proceeds through the loss of hydrogen fluoride, ultimately leading to the formation of various zirconium oxyfluorides and finally zirconium dioxide at higher temperatures.

Caption: Hypothetical thermal decomposition pathway of aqueous hexafluorozirconic acid.

Hazards Associated with Hexafluorozirconic Acid and its Decomposition Products

Both hexafluorozirconic acid and its primary decomposition product, hydrogen fluoride, are highly hazardous materials.

Hexafluorozirconic Acid (H₂ZrF₆):

-

Corrosivity: It is highly corrosive to metals, and contact can generate flammable hydrogen gas.[1] It will also attack glass and other silicate-containing materials.

-

Toxicity: The substance is toxic if swallowed, inhaled, or in contact with skin.[2] It causes severe skin burns and eye damage.[2] Inhalation can be destructive to the mucous membranes and upper respiratory tract.

Hydrogen Fluoride (HF):

-

Extreme Toxicity and Corrosivity: Hydrogen fluoride is a highly toxic and corrosive gas or liquid. Inhalation can cause severe respiratory damage, and skin contact with even dilute solutions can cause deep, painful burns and tissue necrosis. Systemic fluoride poisoning can occur through skin absorption or inhalation, leading to life-threatening cardiac arrhythmias.

Zirconium Oxides (ZrOₓ):

-

Inhalation Hazard: While generally considered less hazardous than H₂ZrF₆ or HF, inhalation of fine zirconium oxide dust can cause respiratory irritation.

Quantitative Hazard Data

| Substance | Parameter | Value | Reference |

| Zirconium (as Zr) | NIOSH REL (TWA) | 5 mg/m³ | [NIOSH Pocket Guide to Chemical Hazards] |

| NIOSH REL (STEL) | 10 mg/m³ | [NIOSH Pocket Guide to Chemical Hazards] | |

| NIOSH IDLH | 25 mg/m³ | [NIOSH Pocket Guide to Chemical Hazards] | |

| OSHA PEL (TWA) | 5 mg/m³ | [OSHA] | |

| Hydrogen Fluoride (as F) | NIOSH REL (TWA) | 3 ppm (2.5 mg/m³) | [NIOSH Pocket Guide to Chemical Hazards] |

| NIOSH REL (Ceiling) | 6 ppm (5 mg/m³) | [NIOSH Pocket Guide to Chemical Hazards] | |

| NIOSH IDLH | 30 ppm | [NIOSH Pocket Guide to Chemical Hazards] | |

| OSHA PEL (TWA) | 3 ppm | [OSHA] | |

| Hexafluorozirconic Acid (45% solution) | LD50 (Oral, Rat) | > 90 ml/kg | Safety Data Sheet |

Experimental Protocols for Thermal Analysis

While a specific, detailed experimental protocol for the thermal decomposition of hexafluorozirconic acid is not available in the reviewed literature, a general procedure for conducting such an analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be outlined based on standard methodologies (e.g., ASTM E537, ASTM E2550).

General Experimental Workflow for Thermal Analysis

Caption: General workflow for the thermal analysis of hexafluorozirconic acid.

Detailed Methodological Considerations

-

Instrumentation: A simultaneous TGA/DSC instrument is ideal. All parts of the instrument that may come into contact with the sample or its decomposition products must be made of corrosion-resistant materials.

-

Crucible: Platinum or other highly corrosion-resistant crucibles are recommended.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent unwanted side reactions. The off-gas should be safely vented to a scrubbing system capable of neutralizing acidic vapors like HF.

-

Heating Rate: A typical heating rate for such analysis is 10 °C/min.

-

Safety Precautions:

-

All handling of hexafluorozirconic acid must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) is mandatory, including:

-

Acid-resistant gloves (e.g., neoprene or nitrile).

-

Chemical splash goggles and a face shield.

-

A chemically resistant apron or lab coat.

-

-

An emergency eyewash station and safety shower must be readily accessible.

-

Calcium gluconate gel should be available as a first aid measure for skin contact with hydrogen fluoride.

-

Summary and Conclusions

Hexafluorozirconic acid is a corrosive and toxic substance that undergoes thermal decomposition to produce hazardous hydrogen fluoride and zirconium oxides. While a precise decomposition temperature and a detailed, experimentally verified reaction pathway are not well-documented in publicly available literature, the hazards of the parent compound and its decomposition products necessitate stringent safety protocols during handling and thermal processing. Further research utilizing techniques such as TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) would be invaluable in elucidating the specific decomposition mechanism and identifying any intermediate species. Professionals working with this compound should consult the full Safety Data Sheet (SDS) and adhere to all recommended safety procedures.

References

Methodological & Application

Application of Hexafluorozirconic Acid Conversion Coating on Aluminum: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive protocol for the application of a hexafluorozirconic acid (H₂ZrF₆) based conversion coating on aluminum and its alloys. Zirconium-based conversion coatings are emerging as an environmentally friendly alternative to traditional chromate and phosphate treatments, offering excellent corrosion resistance and adhesion properties for subsequent organic coatings.[1][2][3][4][5] This protocol is intended for researchers, scientists, and professionals in the fields of materials science, corrosion engineering, and drug development who require a detailed methodology for surface modification of aluminum substrates. The subsequent sections will detail the necessary materials, equipment, experimental procedures, and data analysis techniques.

Introduction

Hexafluorozirconic acid-based conversion coatings form a thin, amorphous layer of zirconium oxide (ZrO₂) on the aluminum surface.[6] This process is driven by a pH-driven precipitation reaction at the metal-solution interface.[7] The acidic nature of the H₂ZrF₆ solution initially dissolves the native oxide layer on the aluminum. This is followed by cathodic reactions that increase the local pH, leading to the precipitation of a zirconium oxide/hydroxide layer.[7] This layer acts as a protective barrier against corrosion and enhances the adhesion of subsequent paint or organic coatings.[8][9]

Materials and Equipment

2.1 Materials:

-

Aluminum alloy substrates (e.g., AA7075-T6, AA5556, 5083 Al-alloy)[1][8][10]

-

Hexafluorozirconic acid (H₂ZrF₆) solution (e.g., 50% wt. in H₂O)[10]

-

Sodium hydroxide (NaOH) or Ammonium bicarbonate for pH adjustment[6][10]

-

Degreasing solution (e.g., alkaline cleaner)

-

Deionized (DI) water

-

Organic coating (e.g., epoxy resin) for adhesion testing[8]

-

Sodium chloride (NaCl) for corrosion testing[10]

2.2 Equipment:

-

Beakers or immersion tanks

-

Magnetic stirrer and hot plate

-

pH meter

-

Dip-coater or a mechanism for controlled immersion and withdrawal[10]

-

Drying oven or hot air blower[1]

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Protocol

The application of a hexafluorozirconic acid conversion coating involves a multi-step process, including substrate preparation, solution preparation, coating application, and post-treatment.

3.1 Substrate Preparation: Proper preparation of the aluminum substrate is critical for achieving a uniform and adherent coating.

-

Mechanical Cleaning: If necessary, mechanically polish the aluminum samples to achieve a uniform surface finish. For example, sanding with up to 1200 mesh sandpaper.[11]

-

Degreasing: Immerse the samples in an alkaline degreasing solution to remove oils and other surface contaminants. A typical procedure involves immersion in a solution like SaloClean® for 10 minutes at 60°C.[11]

-

Rinsing: Thoroughly rinse the degreased samples with deionized water to remove any residual cleaning solution.[6]

-

Drying: Dry the samples, for instance, with a stream of hot air.

3.2 Conversion Solution Preparation:

-

Prepare the desired concentration of the hexafluorozirconic acid solution by diluting the stock solution with deionized water. Concentrations can range from 0.1% to 1% wt. H₂ZrF₆.[10]

-

Adjust the pH of the solution to the desired value, typically between 3.0 and 5.0.[6][10] Use a dilute solution of NaOH or ammonium bicarbonate for pH adjustment, adding it dropwise while stirring.[6][10]

-

The temperature of the bath is also a critical parameter and should be maintained as per the experimental requirements, for example, between room temperature (25°C) and 40°C.[6][11]

3.3 Coating Application (Immersion Method):

-

Immerse the prepared aluminum substrates into the hexafluorozirconic acid conversion bath.[11]

-

The immersion time is a key variable, with typical durations ranging from 60 seconds to 4 minutes.[6][11] The optimal time depends on the desired coating thickness and properties.

-

For dip-coating, a controlled immersion and withdrawal rate, for instance, 420 mm/min, can be used.[10]

-

After the specified immersion time, remove the samples from the bath.

3.4 Post-Treatment:

-

Rinsing: Immediately after removal from the conversion bath, rinse the coated samples with deionized water to remove any unreacted solution.[6]

-

Drying: Dry the samples using a stream of hot air or in a drying oven. A typical drying procedure is at 80°C for 10 minutes.[1]

Data Presentation

The following table summarizes key quantitative data from various studies on hexafluorozirconic acid conversion coatings on aluminum.

| Parameter | Value Range | Substrate | Remarks | Reference |

| H₂ZrF₆ Concentration | 0.1% - 1% wt. | AA7075-T6 | Higher concentration (1%) showed better corrosion resistance. | [10] |

| 1.6 - 4.8 g/l | Galvanized Steel | [6] | ||

| pH of Solution | 3.0 - 5.0 | AA7075-T6, CRS | Optimal range for coating formation. | [6][10] |

| Immersion Time | 60 s - 240 s | Various Al alloys | Longer times can lead to thicker coatings. | [6][11] |

| Temperature | Room Temp. - 40°C | Various Al alloys | Higher temperatures can accelerate the coating process. | [6][11] |

| Coating Thickness | ~20 nm - 120 nm | CRS, 5556 Al alloy | Varies with process parameters. | [1][6] |

| Coating Weight | 6 - 25 mg/ft² | 3105-H-16 Al alloy | Proportional to the concentration of the treatment solution. | [12] |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for applying a hexafluorozirconic acid conversion coating on an aluminum substrate.

Caption: Workflow for Hexafluorozirconic Acid Conversion Coating on Aluminum.

References

- 1. stumejournals.com [stumejournals.com]

- 2. Journal of Chinese Society for Corrosion and protection [jcscp.org]

- 3. arxiv.org [arxiv.org]

- 4. A high-performance Ti-Zr BASED conversion coating on 5556 aluminum alloy – STUME Journals [stumejournals.com]

- 5. atamankimya.com [atamankimya.com]

- 6. dau.edu [dau.edu]

- 7. MFCD00082965 | 12021-95-3 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and application of fluozirconic acid - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 10. scielo.br [scielo.br]

- 11. intercorr.com.br [intercorr.com.br]

- 12. US4921552A - Composition and method for non-chromate coating of aluminum - Google Patents [patents.google.com]

Application Notes and Protocols: Hexafluorozirconic Acid in Material Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorozirconic acid (H₂ZrF₆) is a strong inorganic acid recognized for its high reactivity. While its direct application as a catalyst in organic synthesis is not extensively documented in scientific literature, its role as a precursor in the synthesis of zirconium-based materials is well-established. Its properties make it an effective agent for creating thin, corrosion-resistant zirconium oxide (ZrO₂) coatings on metal surfaces.

These application notes provide an overview of the use of hexafluorozirconic acid as a precursor for preparing nano-ceramic coatings on steel and aluminum alloys. The protocols detailed below are based on established methodologies for surface pretreatment, a critical step in various industrial applications, including automotive and aerospace, to enhance corrosion resistance and paint adhesion.

Principle of Application: Precursor for Zirconium Oxide Coatings

Hexafluorozirconic acid serves as a soluble source of zirconium for the deposition of zirconium oxide coatings on metal substrates. The process typically involves the immersion of the metal part in a dilute aqueous solution of H₂ZrF₆. The acidic nature of the solution facilitates the cleaning and activation of the metal surface. Subsequent hydrolysis and condensation reactions lead to the formation of a thin, amorphous layer of zirconium oxide. This nano-ceramic layer acts as a barrier to corrosive agents and provides an excellent surface for subsequent painting or coating.

Application: Preparation of Zirconium Oxide Conversion Coatings

Zirconium oxide conversion coatings derived from hexafluorozirconic acid are a modern, environmentally friendly alternative to traditional phosphate and chromate conversion coatings. They offer comparable or superior corrosion protection and adhesion properties.

Quantitative Data Summary

The following table summarizes typical experimental parameters for the deposition of zirconium oxide conversion coatings on steel and aluminum substrates.

| Parameter | Steel Substrates | Aluminum Alloys (AA7075-T6) | Reference |

| H₂ZrF₆ Concentration | < 100 mg/L (from 20 wt% solution) | 0.1 wt%, 0.5 wt%, 1 wt% | [1][2] |

| Solution pH | 4.5 - 5.0 (adjusted with ammonium bicarbonate) | 2.5, 3.0, 3.5, 4.0 (adjusted with NaOH) | [1][2] |

| Immersion Time | 60 seconds | 2 minutes | [1][2] |

| Temperature | 30°C | Room Temperature | [1][2] |

| Coating Thickness | ~20 nm | Not specified | [1] |

| Coating Composition | Zirconium Oxide (ZrO₂) | Zirconium Oxide (ZrO₂) | [1][2] |

Experimental Workflow for Surface Coating

The following diagram illustrates the general workflow for the preparation of a zirconium oxide conversion coating on a metal substrate using hexafluorozirconic acid.

Caption: General workflow for ZrO₂ conversion coating.

Detailed Experimental Protocols

Protocol 1: Zirconium Oxide Coating on Cold-Rolled Steel

This protocol describes the formation of a zirconium oxide conversion coating on cold-rolled steel (CRS) substrates.

Materials:

-

Cold-rolled steel panels

-

Hexafluorozirconic acid (20 wt% aqueous solution)

-

Ammonium bicarbonate (for pH adjustment, e.g., Parco® Neutralizer 700)

-

Deionized (DI) water

-

Alkaline cleaning solution

-

Ethanol

-

Pressurized air or nitrogen

Equipment:

-

Immersion baths

-

pH meter

-

Magnetic stirrer and stir bar

-

Drying oven or hot air gun

Procedure:

-

Substrate Preparation:

-

Clean the CRS panels by immersing them in an alkaline cleaning solution according to the manufacturer's instructions to remove organic contaminants.

-

Rinse the panels thoroughly with DI water.

-

For a uniform surface, mechanical polishing can be performed, followed by another rinse with DI water and then ethanol.

-

Dry the panels with pressurized air or nitrogen.

-

-

Bath Preparation:

-

Prepare a dilute hexafluorozirconic acid bath by adding the 20 wt% H₂ZrF₆ solution to DI water to achieve a final zirconium concentration of less than 100 mg/L.

-

While stirring, slowly add a solution of ammonium bicarbonate to adjust the pH of the bath to between 4.5 and 5.0.[1]

-

-

Coating Deposition:

-

Immerse the cleaned and dried CRS panels into the prepared H₂ZrF₆ bath at 30°C for 60 seconds.[1]

-

-

Post-Treatment:

-

Remove the panels from the bath and rinse them thoroughly with DI water to remove any unreacted acid and salts.

-

Dry the coated panels, for example, by placing them in an oven at a controlled temperature or using a hot air gun.

-

Protocol 2: Zirconium-Based Conversion Coating on AA7075-T6 Aluminum Alloy

This protocol is for the application of a zirconium-based conversion coating on AA7075-T6 aluminum alloy post-anodizing.

Materials:

-

Anodized AA7075-T6 aluminum alloy panels

-

Hexafluorozirconic acid (50 wt% in H₂O, density 1.51 g/mL)

-

Sodium hydroxide (NaOH) solution (e.g., 40 g/L) for pH adjustment

-

Deionized (DI) water

Equipment:

-

Immersion bath (dip-coating apparatus)

-

pH meter

-

Magnetic stirrer and stir bar

Procedure:

-

Bath Preparation:

-

Coating Deposition:

-

Post-Treatment:

-

After immersion, remove the panels and allow them to air dry at room temperature.

-

Logical Relationship of Coating Formation

The formation of the zirconium oxide layer from the hexafluorozirconic acid precursor on a metal surface involves a series of interconnected steps. The following diagram illustrates the logical relationship of this process.

Caption: Logical steps in ZrO₂ coating formation.

Safety Precautions

Hexafluorozirconic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All procedures should be carried out in a well-ventilated area or a fume hood. Dispose of waste solutions in accordance with local regulations for acidic and heavy metal-containing waste.

Conclusion

While hexafluorozirconic acid is not a conventional catalyst for organic synthesis, it is a valuable precursor for the formation of functional and protective zirconium oxide coatings on metal surfaces. The protocols provided offer a foundation for researchers and professionals to explore and optimize this application. The resulting nano-ceramic layers provide significant improvements in corrosion resistance and serve as an excellent base for further surface modifications.

References

Application of Hexafluorozirconic Acid in the Preparation of Titania Photocatalysts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium dioxide (TiO₂) is a widely utilized photocatalyst in various environmental and energy applications due to its high photocatalytic activity, chemical stability, and low cost. However, its large band gap and the rapid recombination of photogenerated electron-hole pairs limit its efficiency under visible light. To overcome these limitations, significant research has focused on modifying the electronic and surface properties of TiO₂. Doping with metal ions is a prominent strategy to enhance its photocatalytic performance. Zirconium (Zr) doping, in particular, has been shown to improve the thermal stability, surface acidity, and quantum efficiency of TiO₂ photocatalysts.

Hexafluorozirconic acid (H₂ZrF₆) is a fluorine-containing zirconium compound that has been explored as a precursor for introducing zirconium into the TiO₂ lattice. The presence of fluoride ions during the synthesis can influence the morphology, crystallinity, and surface properties of the resulting photocatalyst. This document provides detailed application notes and experimental protocols for the preparation of titania photocatalysts using hexafluorozirconic acid, summarizing key performance data and outlining the underlying mechanisms.

Application Notes

The use of hexafluorozirconic acid in the synthesis of titania photocatalysts offers several potential advantages:

-

Enhanced Surface Acidity: The incorporation of zirconium and fluoride ions can increase the surface acidity of TiO₂, which can be beneficial for the adsorption of certain reactant molecules.

-

Improved Thermal Stability: Zirconium doping can inhibit the phase transformation of anatase to the less photoactive rutile phase at high temperatures, thus preserving the desired crystal structure.

-

Reduced Electron-Hole Recombination: Zirconium ions can act as trapping sites for photogenerated electrons, promoting charge separation and increasing the lifetime of charge carriers.[1]

-

Modified Band Gap: Zirconium doping can introduce impurity levels within the band gap of TiO₂, potentially shifting the light absorption to the visible region and narrowing the band gap.[2]

-

Control of Morphology: The presence of fluoride ions from H₂ZrF₆ can act as a capping agent, influencing the growth and morphology of the TiO₂ nanocrystals.

The resulting Zr-doped TiO₂ photocatalysts have shown enhanced efficiency in the degradation of various organic pollutants, such as methylene blue and p-nitrophenol, under UV and visible light irradiation.

Quantitative Data Summary

The following tables summarize key performance indicators of zirconium-doped titania photocatalysts prepared using various methods. While specific data for H₂ZrF₆ as the sole precursor is limited in readily available literature, the data for other zirconium precursors provide a valuable benchmark for the expected performance enhancements.

Table 1: Physicochemical Properties of Zr-Doped TiO₂ Photocatalysts

| Precursor | Synthesis Method | Zr Content (at%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |

| H₂ZrF₆ | Impregnation & Sintering | 1.00 | - | - | - | [3] |

| ZrO(NO₃)₂·xH₂O | Sol-Gel | 2.8 (mol%) | 125-280 | - | 4-8 | [1] |

| Zirconium (IV) tert-butoxide | Sol-Gel | 0.7-2.8 (mol%) | 125-280 | - | 4-8 | [1] |

| - | Nonhydrolytic Sol-Gel | 0.01-2.05 (Zr/Ti ratio) | - | - | - | [4] |

| - | Sol-Gel | - | 346-441 | ~0.2 | - | [5] |

Table 2: Optical and Photocatalytic Performance of Zr-Doped TiO₂

| Precursor | Pollutant | Zr Content (at%) | Band Gap (eV) | Degradation Efficiency (%) | Irradiation Time (min) | Reference |

| - | Methylene Blue | - | 3.02 | >96 | 180 | [6] |

| Zirconium (IV) tert-butoxide | p-Nitrophenol | 2.8 (mol%) | - | ~70 (Visible) | - | [1] |

| - | Tetracycline | 3 | 3.04 | - | - | [2] |

| - | Rhodamine B | 0.03 (Zr/Ti ratio) | 2.8-3.8 | - | - | [4] |

Experimental Protocols

The following are representative protocols for the synthesis of zirconium-doped titania photocatalysts. Protocol 1 is based on a reported method using hexafluorozirconic acid, while Protocol 2 describes a more general and widely used sol-gel method.

Protocol 1: Synthesis of H₂ZrF₆-Modified TiO₂ via Impregnation and Sintering

This protocol is adapted from a method described for modifying TiO₂ nanoparticles with hexafluorozirconic acid.[3]